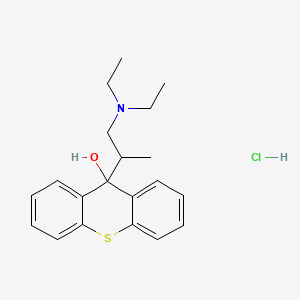
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is a compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse biological activities, including antischistosomal and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride typically involves the reaction of thioxanthen-9-one with diethylamine and 2-propyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thioxanthen-9-one derivatives.
Reduction: Reduction reactions can convert thioxanthen-9-one derivatives back to thioxanthenes.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as dibutyltin chloride hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various thioxanthene derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: Studied for its potential antischistosomal and anticancer properties.
Medicine: Investigated for its ability to inhibit DNA synthesis and mammalian topoisomerase type II.
Industry: Utilized in the manufacturing of paints and as a sensitizer in various industrial processes.
Mécanisme D'action
The exact mechanism of action of 9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is not fully understood. it is believed to exert its effects by inhibiting DNA synthesis and mammalian topoisomerase type II. This inhibition can lead to the disruption of cellular processes, making it effective against certain types of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lucanthone (Miracil D): Known for its antischistosomal and anticancer properties.
Hycanthone (Etrenol): Another thioxanthene derivative with similar biological activities.
Uniqueness
9-(1-(Diethylamino)-2-propyl)thioxanthen-9-ol hydrochloride is unique due to its specific diethylamino and propyl substituents, which may confer distinct biological activities and chemical reactivity compared to other thioxanthene derivatives .
Propriétés
Numéro CAS |
78280-48-5 |
|---|---|
Formule moléculaire |
C20H26ClNOS |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
9-[1-(diethylamino)propan-2-yl]thioxanthen-9-ol;hydrochloride |
InChI |
InChI=1S/C20H25NOS.ClH/c1-4-21(5-2)14-15(3)20(22)16-10-6-8-12-18(16)23-19-13-9-7-11-17(19)20;/h6-13,15,22H,4-5,14H2,1-3H3;1H |
Clé InChI |
GOQHWESKHXUDNM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)C1(C2=CC=CC=C2SC3=CC=CC=C31)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



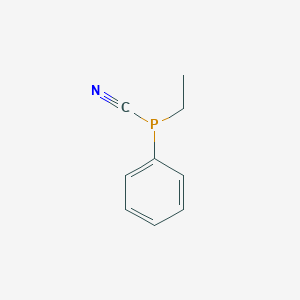
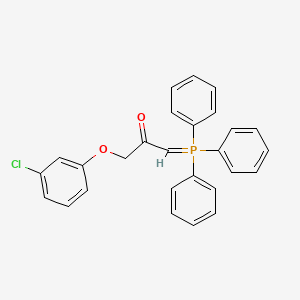
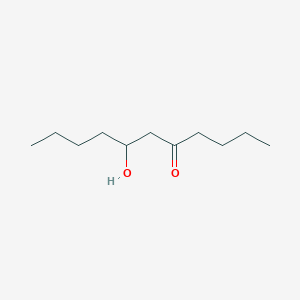
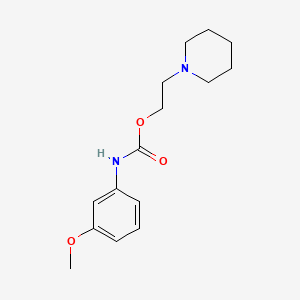
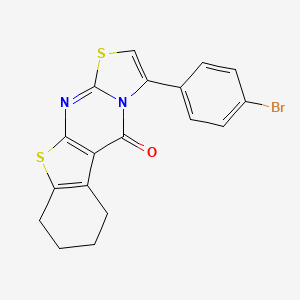
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

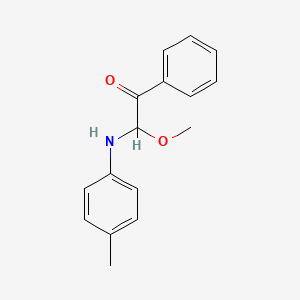
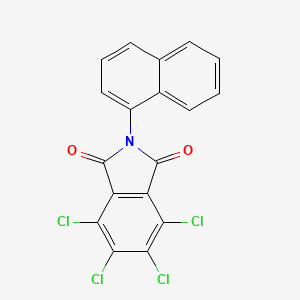
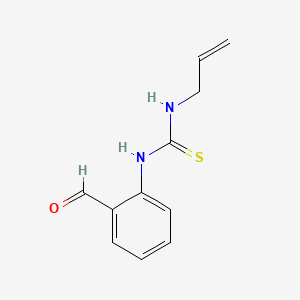
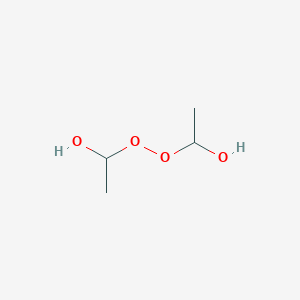
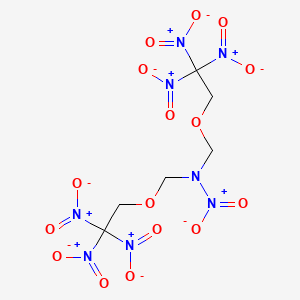
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
